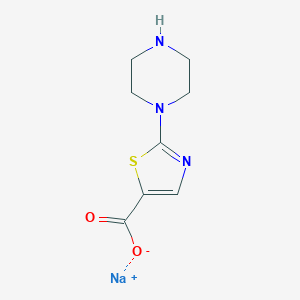

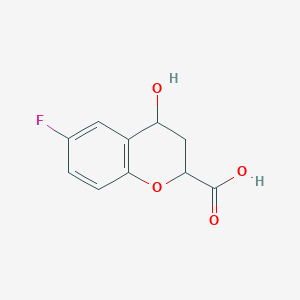

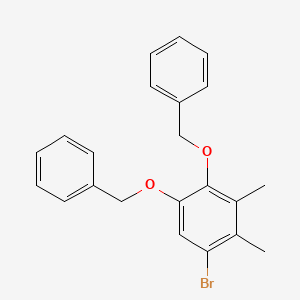

![molecular formula C21H26N4O B2504278 4-(4-(二甲氨基)苯基)-3,7,7-三甲基-6,7,8,9-四氢-1H-吡唑并[3,4-b]喹啉-5(4H)-酮 CAS No. 565201-72-1](/img/structure/B2504278.png)

4-(4-(二甲氨基)苯基)-3,7,7-三甲基-6,7,8,9-四氢-1H-吡唑并[3,4-b]喹啉-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one" is a derivative of the pyrazolo[3,4-b]quinoline class, which is a group of heterocyclic compounds that have been studied for various biological activities and chemical properties. The presence of the dimethylamino phenyl group suggests potential for interesting electronic and optical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]quinoline derivatives has been reported using different methods. For instance, a catalyst-free synthesis of pyrazolo[3,4-b]quinolin-5-one derivatives was achieved through a one-pot, three-component reaction involving 1,3-diketones, 3-methyl-1-phenyl-1H-pyrazole-5-amine, and arylglyoxals in water/ethanol under reflux conditions . Another efficient synthesis method for similar compounds utilized a three-component reaction in an ionic liquid, which offered advantages such as mild reaction conditions and environmentally friendly procedures . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of compounds closely related to the target molecule have been investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These studies provide insights into the optimized molecular structure, electronic transitions, and vibrational frequencies, which are compared with experimental data from techniques like FT-IR, NMR, and UV-Vis spectroscopy . Such analyses are crucial for understanding the molecular geometry and electronic properties of the compound.

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-b]quinoline derivatives can be inferred from studies on similar compounds. For example, the local reactivity descriptors from DFT studies indicate potential reactive sites for nucleophilic attack, which is valuable information for predicting the behavior of the compound in chemical reactions . Additionally, the synthesis of related compounds has shown that different substituents and reaction conditions can lead to a variety of products, suggesting that the compound may also participate in diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]quinoline derivatives have been explored through computational and experimental methods. DFT calculations have been used to predict properties such as dipole moment, polarizability, and hyperpolarizability, indicating that these compounds may exhibit nonlinear optical (NLO) behavior . Thermodynamic properties have also been calculated, providing insights into the stability and reactivity of the compounds at different temperatures . These studies are essential for understanding the fundamental properties that govern the behavior of the compound under various conditions.

科学研究应用

合成方法

高效合成方案

该化合物类别的一个重要应用涉及创新的合成方法。例如,研究表明通过环保程序高效合成了吡唑并[3,4-b]喹啉-5(6H)-酮衍生物,包括与所讨论化合物相关的化合物。这些方法提供诸如更温和的反应条件、更短的反应时间以及避免使用危险催化剂的优势 (Shi & Yang, 2011)。类似地,另一项研究重点介绍了在水性介质中合成吡唑并[3,4-b]喹啉-5(6H)-酮衍生物,进一步强调了向更绿色、更具成本效益的合成路线发展的趋势 (Wang & Shi, 2012)。

生物活性

抗癌特性

该化合物及其衍生物已被评估其生物活性,特别是对癌细胞系的细胞毒性作用。研究表明,苯并[b][1,6]萘啶的甲酰胺衍生物与该化合物具有相同的结构基序,表现出有效的细胞毒性,一些衍生物对各种癌细胞的 IC50 值低于 10 nM (Deady 等,2003)。这突出了此类化合物在癌症研究和治疗中的潜力。

材料科学

光物理性质和分子逻辑门

该化合物的衍生物也在材料科学中找到了应用,尤其是在分子逻辑门的开发中。1,3-二苯基-1H-吡唑并[3,4-b]喹啉的氨基衍生物因其光物理性质而被探索,基于其 pH 依赖性荧光显示出作为分子逻辑门的潜力。此类性质对于在分子水平上开发传感器和开关至关重要 (Uchacz 等,2016)。

作用机制

未来方向

属性

IUPAC Name |

4-[4-(dimethylamino)phenyl]-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c1-12-17-18(13-6-8-14(9-7-13)25(4)5)19-15(22-20(17)24-23-12)10-21(2,3)11-16(19)26/h6-9,18H,10-11H2,1-5H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFUONQEBFMDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

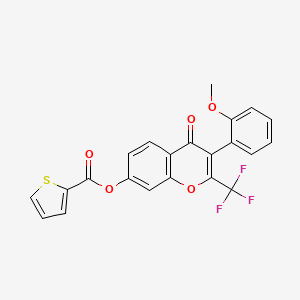

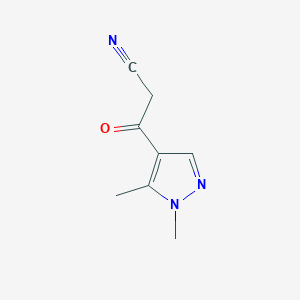

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)

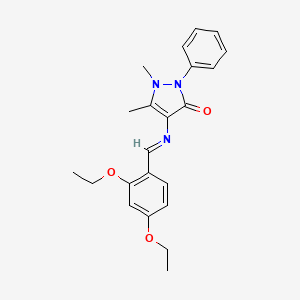

![Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2504203.png)

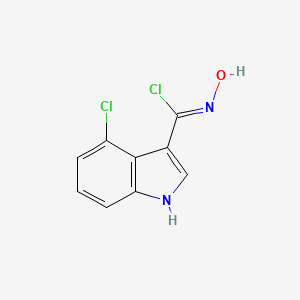

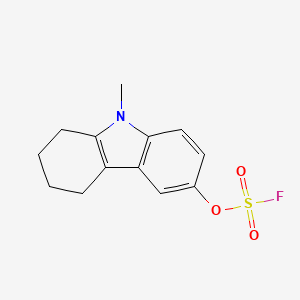

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)

![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)

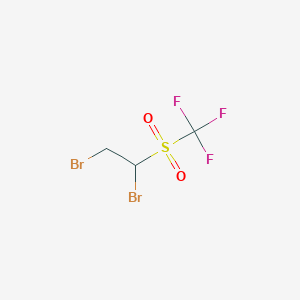

![4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2504218.png)